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molecular formula C11H14O3 B8700758 3,5-Bis(methoxymethyl)benzaldehyde CAS No. 137334-70-4

3,5-Bis(methoxymethyl)benzaldehyde

Cat. No. B8700758
M. Wt: 194.23 g/mol
InChI Key: KJLBECPMEXYTQS-UHFFFAOYSA-N
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Patent
US07732549B2

Procedure details

Grignard solution was prepared from 13.4 g (54.7 mmol) of 3,5-bis(methoxymethyl)bromobenzene, 3.25 g (134 mmol) of magnesium, and 60 ml of tetrahydrofuran (hereinafter abbreviated as “THF”) in a reaction vessel of 200 ml. Subsequently, 30 ml (387 mmol) of dimethylformamide (DMF) was added dropwise into this solution at 0° C. and further agitated at room temperature for 3 hours after completion of the addition. Solvent was removed from the obtained reaction liquid by reduced pressure and 2N hydrochloric acid was added. The obtained reaction mixture was extracted 3 times with 50 ml of diethyl ether and the organic layer was collected and dried with anhydrous magnesium sulfate after rinsing with water. Residues obtained by the removal of solvent were purified by silica gel column chromatography to obtain 8.36 g (43.0 mmol) of the target 3,5-bis(methoxymethyl)benzaldehyde as a viscous liquid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6](Br)[CH:7]=[C:8]([CH2:10][O:11][CH3:12])[CH:9]=1.[Mg].CN(C)[CH:17]=[O:18]>O1CCCC1>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([CH2:10][O:11][CH3:12])[CH:9]=1)[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
COCC=1C=C(C=C(C1)COC)Br
Name
Quantity
3.25 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further agitated at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the obtained reaction liquid by reduced pressure and 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with 50 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
WASH
Type
WASH
Details
after rinsing with water
CUSTOM
Type
CUSTOM
Details
Residues obtained by the removal of solvent
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC=1C=C(C=O)C=C(C1)COC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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